Pyrrolidinyl urea derivative 2
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Overview
Description
Pyrrolidinyl urea derivative 2 is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidinyl urea derivative 2 typically involves the reaction of pyrrolidine with isocyanates or carbamoyl chlorides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is often maintained at room temperature or slightly elevated .
Industrial Production Methods
Industrial production of pyrrolidinyl urea derivatives may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced purification techniques such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidinyl urea derivative 2 can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidinone derivatives, while reduction can produce secondary amines. Substitution reactions typically result in the formation of new pyrrolidine derivatives with various functional groups .
Scientific Research Applications
Pyrrolidinyl urea derivative 2 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of pyrrolidinyl urea derivative 2 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Known for its antitumor activity.
Pyrrolidine-2,5-dione: Exhibits anti-inflammatory and analgesic properties.
Prolinol: Used in asymmetric synthesis and as a chiral auxiliary
Uniqueness
Pyrrolidinyl urea derivative 2 is unique due to its specific structural features and the presence of the urea moiety, which can enhance its binding affinity and selectivity for certain biological targets. This makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C28H33N5O4 |
---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
methyl 3-methoxy-2-[(3R,4S)-3-phenyl-4-[(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)carbamoylamino]pyrrolidin-1-yl]propanoate |
InChI |
InChI=1S/C28H33N5O4/c1-36-18-25(27(34)37-2)32-16-22(19-10-5-3-6-11-19)24(17-32)29-28(35)30-26-21-14-9-15-23(21)31-33(26)20-12-7-4-8-13-20/h3-8,10-13,22,24-25H,9,14-18H2,1-2H3,(H2,29,30,35)/t22-,24+,25?/m0/s1 |
InChI Key |
JOOGNXILJRJIEZ-LNJIZIIWSA-N |
Isomeric SMILES |
COCC(C(=O)OC)N1C[C@H]([C@@H](C1)NC(=O)NC2=C3CCCC3=NN2C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
COCC(C(=O)OC)N1CC(C(C1)NC(=O)NC2=C3CCCC3=NN2C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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